molecular formula C24H24F3NO4 B7745421 7-hydroxy-3-(4-methylphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

7-hydroxy-3-(4-methylphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7745421
M. Wt: 447.4 g/mol
InChI Key: GSIMDTOMEUREDL-UHFFFAOYSA-N
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Description

7-hydroxy-3-(4-methylphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a trifluoromethyl group, a piperidine moiety, and a phenoxy group. It has garnered interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methylphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-methylphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.

    Substitution: The phenoxy and piperidine moieties can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield a secondary alcohol.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methylphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-3-(4-methylphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-hydroxy-3-(4-methylphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3NO4/c1-14-5-7-16(8-6-14)31-22-20(30)17-9-10-19(29)18(13-28-11-3-4-15(2)12-28)21(17)32-23(22)24(25,26)27/h5-10,15,29H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIMDTOMEUREDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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